

entospletinib compared other SYK inhibitors clinical efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Entospletinib

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SYK Inhibitors: Comparative Data at a Glance

Drug Name	Development Stage / Status (as of 2025)	Key Indications with Evidence	Notable Efficacy Findings / Mechanisms
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| **Entospletinib** | Phase 3 trials (in AML); Pre-clinical (in AKI-to-CKD) | Acute Myeloid Leukemia (AML) [1] [2], Acute Kidney Injury (AKI) transition [3] | • Pre-clinically, resolves renal inflammation, promotes kidney repair, reduces fibrosis [3]. • In AML, clinical activity in *HOXA9/MEIS1*-altered disease; resistance linked to inflammatory pathway upregulation (NF-κB) [1]. || **Fostamatinib** | Approved (Chronic ITP); Pre-clinical (Cancer) | Chronic Immune Thrombocytopenia (ITP) [4] [5]; potential pan-TAM kinase inhibitor [6] | • Meta-analysis of RCTs shows SYK inhibitors significantly increase stable platelet response in chronic ITP (RR=17.77) [4]. • AI-predicted and *in vitro*-verified novel mechanism as a pan-TAM kinase inhibitor, unique among SYK inhibitors [6]. || **Lanraplenib** | Pre-clinical / Phase 1b/2 planned (in AML) | Acute Myeloid Leukemia (AML) [2] | • Pre-clinical ex vivo profile comparable to **entospletinib** across various AML patient samples; shows additive effect in combination with cytarabine, gilteritinib, trametinib [2]. || **Sovleplenib** | Phase 3 (in ITP in China) | Primary Immune Thrombocytopenia (ITP) [4] | • Included in meta-analysis of SYK inhibitors for ITP, showing class effect in increasing platelet response [4]. |

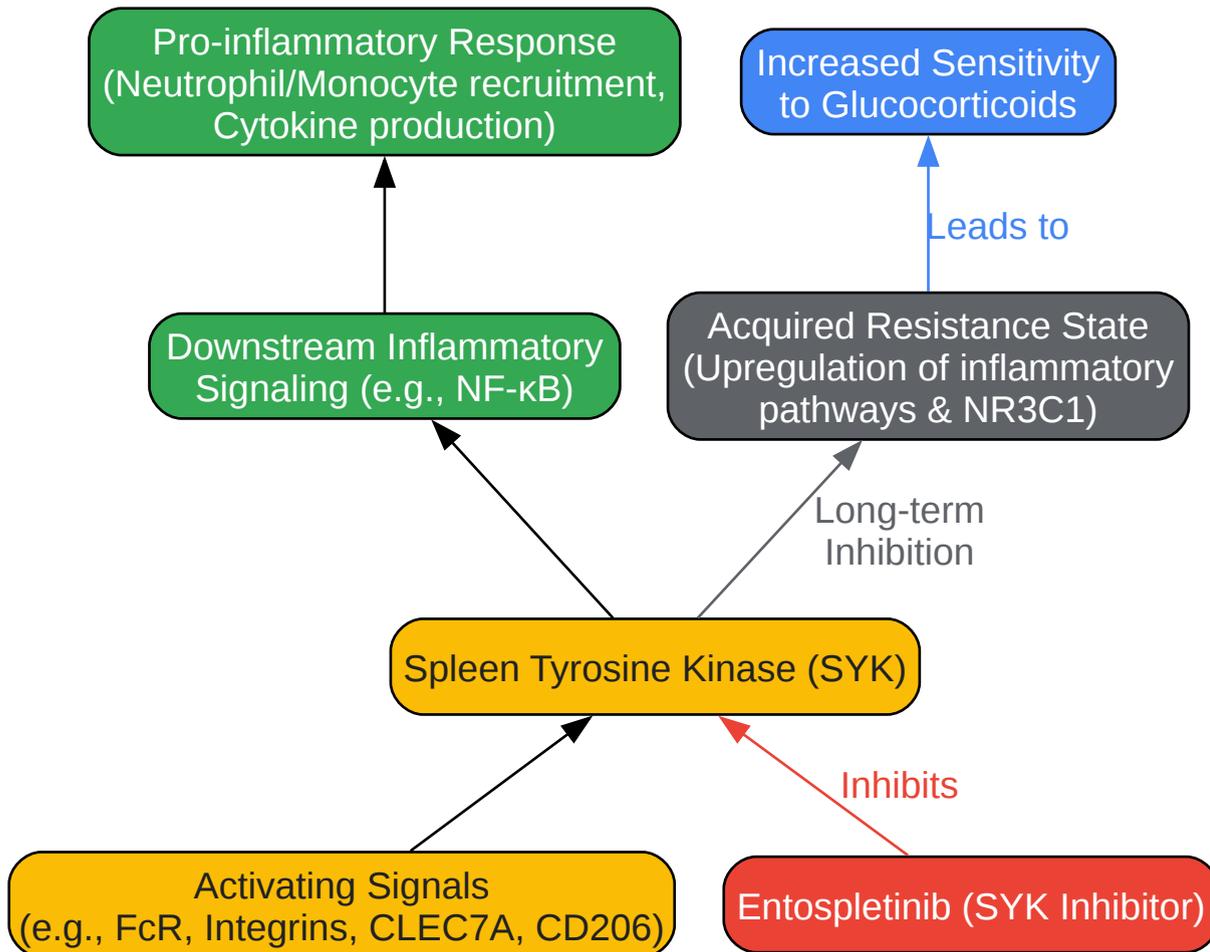
Detailed Experimental Insights

For the key comparative studies mentioned, here are the detailed experimental methodologies.

- **Pre-clinical Comparison in AML (Entospletinib vs. Lanraplenib) [2]**
 - **Experimental Model:** Peripheral blood-derived or bone marrow-derived blasts from 15 and 29 AML patients, respectively, with diverse genetic backgrounds (e.g., *NPM1*, *FLT3*, *PTPN11*, *NRAS* mutations, *MLL* rearrangements).
 - **Methodology:** Patient-derived AML cells were treated with **entospletinib** or lanraplenib for 6-9 days. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50). Combination studies with cytarabine, gilteritinib, or trametinib were performed over 3 days, with cell death assessed via Annexin V and 7-AAD staining.
 - **Key Finding:** The two compounds showed comparable effects on viability, with IC50 values within a 2-fold range in most models, suggesting similar anti-leukemic activity [2].
- **Clinical Efficacy in ITP (SYK Inhibitor Class) [4]**
 - **Experimental Design:** A meta-analysis of 4 randomized controlled trials (RCTs) involving 372 patients, comparing the efficacy of SYK inhibitors (fostamatinib, sovleplenib) against a placebo.
 - **Primary Endpoint:** Stable platelet response (defined as a platelet count $\geq 50 \times 10^9/L$ for 4 of 6 visits over 14-24 weeks).
 - **Key Finding:** SYK inhibitors as a class significantly increased the stable platelet response rate compared to placebo (Risk Ratio = 17.77). The analysis confirmed a class effect for efficacy in chronic ITP [4].
- **Novel Mechanism of Fostamatinib (Pan-TAM Inhibition) [6]**
 - **Prediction Model:** A deep-learning-based Drug-Target Interaction (DTI) model called Molecule Transformer-DTI (MT-DTI) was used to screen for commercially available drugs that could inhibit TYRO3, AXL, and MERTK (TAM) kinases.
 - **Experimental Validation:** The prediction was tested *in vitro* on various cancer cell lines (e.g., non-small cell lung cancer, breast adenocarcinoma). Cell viability assays and Western blot analysis were used to confirm that fostamatinib, but not other SYK inhibitors, suppressed cell proliferation and inhibited phosphorylation of TAM kinases.

Entospletinib's Mechanism and Resistance

The following diagram illustrates the mechanism of action of **entospletinib** and a key resistance pathway identified in AML, based on the search results [3] [1].



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Interpretation and Future Directions

The current data suggests that while SYK inhibitors show promise across several diseases, a direct head-to-head clinical comparison of **entospletinib** versus other inhibitors is not yet available. The most robust clinical efficacy data for the class currently exists for **fostamatinib and sovleplenib in the treatment of Immune Thrombocytopenia (ITP)** [4] [5].

Entospletinib is being actively investigated in other areas, such as AML and kidney disease, but these findings are primarily from pre-clinical or early-phase clinical studies [3] [1] [2]. Furthermore, research

indicates that drugs within this class may have unique properties beyond SYK inhibition (like fostamatinib's action on TAM kinases) [6], which could influence their efficacy and appropriate clinical use.

For the most current and comprehensive comparison, I recommend:

- **Monitoring Clinical Trial Registries:** Websites like ClinicalTrials.gov are essential for tracking ongoing and completed phase 2/3 trials involving **entospletinib** and its competitors.
- **Reviewing Conference Abstracts:** Major hematology and oncology congresses (e.g., ASH, ASCO) often present the latest, sometimes unpublished, comparative efficacy data.

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